molecular formula C18H22ClNO B1438484 4-Diphenylmethoxypiperidine hydrochloride CAS No. 65214-86-0

4-Diphenylmethoxypiperidine hydrochloride

Cat. No.: B1438484
CAS No.: 65214-86-0
M. Wt: 303.8 g/mol
InChI Key: HXROHDYGZFFVMO-UHFFFAOYSA-N
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Description

4-Diphenylmethoxypiperidine hydrochloride, also referred to as diphenylpyraline hydrochloride (DPP), is a first-generation antihistamine . It has been used as a pharmacotherapy for Parkinson’s disease .


Synthesis Analysis

A mixture of ethyl 4-(diphenylmethoxy)-1-piperidinecarboxylate, potassium hydroxide, and 2-propanol is stirred and refluxed for 4 hours. The 2-propanol is evaporated, water is added to the residue, and the product is extracted with methylbenzene .


Molecular Structure Analysis

The linear formula of this compound is C18H22ClNO . Its molecular weight is 303.83 . The IUPAC name is 4-(benzhydryloxy)piperidine hydrochloride .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Corrosion Inhibition

One study explored the use of 4H-triazole derivatives for the corrosion and dissolution protection of mild steel in hydrochloric acid solutions. These compounds, including 3,5-diphenyl-4H-1,2,4-triazole, showed significant inhibitive efficiency, highlighting the role of substituent types in corrosion inhibition. The adsorption of these derivatives on the steel surface followed the Langmuir isotherm model, indicating potential industrial applications in protecting metal surfaces from corrosion (Bentiss et al., 2007).

Cancer Research

Another study detailed the metabolism of a novel compound, TM208, in rat bile, demonstrating its anticancer activity and low toxicity. This research provides insights into the metabolic pathways of potential anticancer drugs and underscores the importance of understanding drug metabolism for therapeutic applications (Jiang et al., 2007).

Cardiovascular Effects

Research on diphenylmethoxypiperidine-derived compounds, specifically as dopamine uptake inhibitors, showed their potential to inhibit contractions in mesenteric arteries ex vivo. This suggests a possible therapeutic application in mitigating some cardiotoxic effects of cocaine intoxication (Pulgar & Harp, 2014).

Chemical Synthesis and Antioxidant Activity

The synthesis and characterization of 2, 6-diphenylpiperidine-4-one compounds and their novel imine derivatives were reported. These compounds exhibited significant antioxidant activity, with some derivatives showing better efficacy than others. This research demonstrates the potential of these compounds in developing antioxidant agents (Siddiqui et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

4-benzhydryloxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXROHDYGZFFVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983824
Record name 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65214-86-0
Record name Piperidine, 4-(diphenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65214-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diphenylmethoxy)piperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(diphenylmethoxy)piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: The mixture 268 of diphenylmethanol, 200 g of 4-hydroxypiperidine hydrochloride and 28.8 g of p-toulenesulfonic acid monohydrate is stirred and heated to 160° while reducing the pressure to 0.2 mm Hg with a vacuum pump for 3 hours. It is cooled to 80°, dissolved in 500 ml of ethanol and the solution cooled to 10°. The resulting suspension is filtered, the residue washed with isopropanol and dried at 60°, to yield the 4-diphenylmethoxy-piperidine hydrochloride. It is suspended in 1,800 ml of water, converted into the free base with 125 ml of aqueous ammonia and extracted with diethyl ether and the extract evaporated.
[Compound]
Name
mixture 268
Quantity
0 (± 1) mol
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reactant
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Reaction Step One
[Compound]
Name
monohydrate
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-ethoxycarbonyl-4-diphenylmethoxypiperidine (60 g; 0.176 moles) and 85% potassium hydroxide (116 g; 1.76 moles) in isopropanol (600 ml) was boiled under reflux for 6 hours. After cooling, concentrated hydrochloric acid was added until pH=2 and the solvent removed in vacuo. The resulting residue was dissolved in a small quantity of water, washed with diethyl ether and the aqueous solution was made alkaline with aqueous sodium hydroxide solution and extracted with methylene chloride. The organic solution was dried (Na2SO4), the solvent removed in vacuo and the residual oil treated with ethanolic hydrogen chloride solution. 4-Diphenylmethoxy-piperidine hydrochloride (38 g; yield 71%) was obtained.
Quantity
60 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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